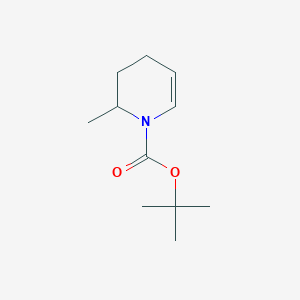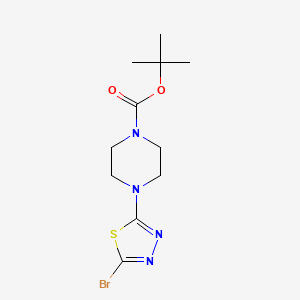
N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride
Descripción general
Descripción
“N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride” is likely a derivative of piperidine, a common structure in medicinal chemistry, with a fluorobenzyl group attached. The presence of a fluorine atom can often enhance the biological activity of a compound due to its small size and high electronegativity .
Molecular Structure Analysis
The compound likely contains a piperidine ring, a common feature in many bioactive molecules. The fluorobenzyl group is likely attached to the nitrogen atom of the piperidine ring .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of reactions, including acylation, alkylation, and N-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its piperidine ring and fluorobenzyl group. For instance, it’s likely to have a relatively high boiling point due to the presence of the piperidine ring .Aplicaciones Científicas De Investigación
Psychoactive Substance Research
“N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride” is a newly synthesized phenethylamine-type New Psychoactive Substance (NPS) that acts as a 5-hydroxyindoleacetic acid (5-HT) receptor agonist . It’s being studied for its addictive and neurotoxic potential .
Neurotoxicity Studies
This compound has been used in studies to assess neurotoxicity. In rodents, treatment with “N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride” resulted in reduced motor activity, abnormal motor coordination, and impaired recognition memory, suggesting neurotoxic potential .
Addiction Studies
The compound has been used in addiction studies. High conditioned place preference (CPP) scores and stable self-administration (SA) were observed in groups treated with this compound, suggesting its addictive liability .
Neurochemical Changes Research
Research has been conducted to study the neurochemical changes caused by this compound. It was found that treatment with “N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride” decreased tyrosine hydroxylase (TH) expression and increased ionized calcium-binding adapter molecule 1 (Iba-1) expression in the striatum .
Recreational Drug Substitute Studies
“N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride” is being studied as a potential substitute for illegal drugs. However, due to its potential adverse effects, its recreational use is not recommended .
Forensic Applications
Originally developed for research and forensic applications, this compound has gradually appeared on the illegal market as a recreational drug .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c1-16(12-6-8-15-9-7-12)10-11-4-2-3-5-13(11)14;/h2-5,12,15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGWXJXRUNVFOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate](/img/structure/B1444651.png)
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)








